N~1~-BENZYL-2-[(2-NITROPHENYL)SULFANYL]BENZAMIDE
Overview
Description
N~1~-BENZYL-2-[(2-NITROPHENYL)SULFANYL]BENZAMIDE is an organic compound with a complex structure that includes benzyl, nitrophenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-[(2-NITROPHENYL)SULFANYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where a nitrophenyl sulfanyl group is introduced to a benzyl benzamide precursor . The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-[(2-NITROPHENYL)SULFANYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitrobenzene derivatives.
Scientific Research Applications
N~1~-BENZYL-2-[(2-NITROPHENYL)SULFANYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-[(2-NITROPHENYL)SULFANYL]BENZAMIDE involves its interaction with molecular targets in biological systems. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the benzyl group can interact with specific enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-NITRO-2-[(2-NITROPHENYL)SULFANYL]BENZENE: Shares the nitrophenyl sulfanyl group but lacks the benzyl group.
4-CL-N-(4-[(2-(4-FLUOROBENZYLIDENE)HYDRAZINO)CARBONYL]PHENYL)BENZENESULFONAMIDE: Contains a benzylidene hydrazino group, offering different reactivity and applications.
Uniqueness
N~1~-BENZYL-2-[(2-NITROPHENYL)SULFANYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitrophenyl and benzyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-(2-nitrophenyl)sulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(21-14-15-8-2-1-3-9-15)16-10-4-6-12-18(16)26-19-13-7-5-11-17(19)22(24)25/h1-13H,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLJZWEGVPIFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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